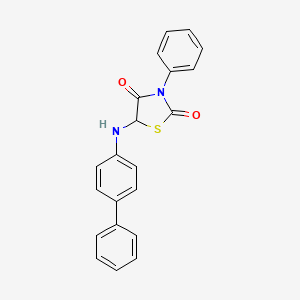
5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as BITC or BITC-PT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BITC is a thiazolidinedione derivative that has shown promising results in various biological and pharmacological studies.
Mécanisme D'action
The mechanism of action of 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood, but it has been proposed to act through various pathways such as the inhibition of NF-κB, activation of AMPK, and induction of oxidative stress. 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to modulate various signaling pathways such as MAPK, PI3K/Akt, and JAK/STAT.
Biochemical and Physiological Effects:
5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects such as the inhibition of angiogenesis, suppression of cell migration, and induction of cell cycle arrest. It has also been found to regulate glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments such as its easy synthesis, low toxicity, and stability. However, its low solubility in water and poor bioavailability limit its use in vivo studies.
Orientations Futures
There are several future directions for the research on 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Another potential application is in the treatment of obesity and metabolic disorders. 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to regulate lipid metabolism and reduce adiposity in animal models. Further research is needed to explore the potential therapeutic applications of 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione in various diseases.
Méthodes De Synthèse
The synthesis of 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 4-biphenylamine with 2,4-thiazolidinedione in the presence of a catalyst such as triethylamine. The resulting compound is then further reacted with phenyl isocyanate to obtain 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione.
Applications De Recherche Scientifique
5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-phenyl-5-(4-phenylanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-20-19(26-21(25)23(20)18-9-5-2-6-10-18)22-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYLWIDWTMQORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(=O)N(C(=O)S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(4-phenylanilino)-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl [(3-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5185179.png)
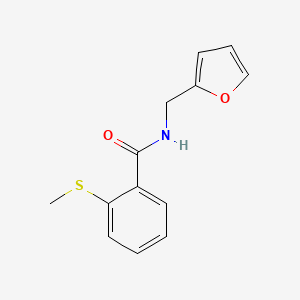
![4-{[5-(1-piperidinyl)pentyl]thio}phenol perchlorate (salt)](/img/structure/B5185194.png)

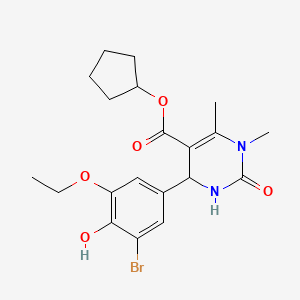
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5185212.png)
![N-[3-(4-morpholinyl)propyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5185220.png)
![1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5185227.png)
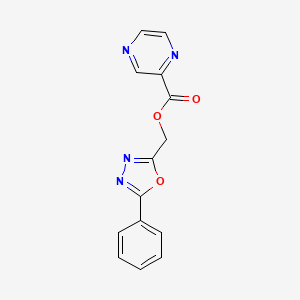
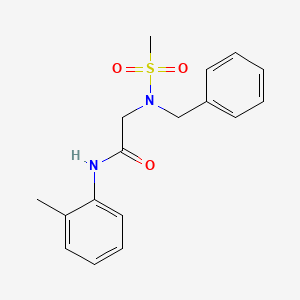
![2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5185245.png)
![2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5185259.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5185266.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(2-methoxybenzyl)amino]carbonyl}-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5185275.png)